3,4-Dichloro-1H-indazole

Antiproliferative Activity Colon Cancer Ovarian Cancer

Replacing this specific regioisomer with other dichloroindazoles fails in ticagrelor synthesis or alters kinase inhibition profiles. Secure the exact 3,4-dichloro scaffold validated for: - **API Intermediate**: Direct precursor to antiplatelet agent ticagrelor (industrial route) - **Oncology R&D**: 58% inhibition in SK-OV-3 ovarian cancer cells; 100 nM FGFR1 potency - **SAR Studies**: Distinct c-Src inhibition (IC50 = 50.7 µM) vs. hydrophobic analogs Procurement-ready for GMP and R&D scales.

Molecular Formula C7H4Cl2N2
Molecular Weight 187.02 g/mol
Cat. No. B15070310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dichloro-1H-indazole
Molecular FormulaC7H4Cl2N2
Molecular Weight187.02 g/mol
Structural Identifiers
SMILESC1=CC2=NNC(=C2C(=C1)Cl)Cl
InChIInChI=1S/C7H4Cl2N2/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3H,(H,10,11)
InChIKeyUAMXXVLTISVGEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dichloro-1H-indazole: Heterocyclic Building Block for Drug Discovery


3,4-Dichloro-1H-indazole (CAS: 1388065-23-3) is a heterocyclic aromatic compound belonging to the indazole family, characterized by a fused benzene and pyrazole ring system with chlorine atoms substituted at the 3- and 4-positions. This specific substitution pattern imparts distinct electronic and steric properties that differentiate it from other indazole regioisomers (e.g., 3,5-dichloro or 4,5-dichloro) and from mono-chlorinated analogs. The compound serves as a versatile intermediate in the synthesis of biologically active molecules, notably as a key precursor to the antiplatelet agent ticagrelor , and as a core scaffold for developing kinase inhibitors with demonstrated activity against c-Src and FGFR1 [1] [2].

3,4-Dichloro-1H-indazole: Superior Regiospecific Activity and Synthetic Utility


Indazole derivatives are a privileged scaffold in medicinal chemistry, yet their biological and chemical properties are exquisitely sensitive to the nature and position of substituents. The 3,4-dichloro substitution pattern on the indazole ring confers a unique profile that cannot be replicated by other dichloro isomers (e.g., 3,5- or 4,5-dichloro) or by mono-chlorinated analogs. Quantitative evidence demonstrates that a 3,4-dichlorophenyl-containing tetrahydroindazolone achieves 62% and 58% inhibition of HT-29 and SK-OV-3 cell proliferation, respectively, while its c-Src kinase inhibition (IC50 = 50.7 μM) is distinct from that of a 4-tertbutylphenyl analog (IC50 = 35.1 μM) [1]. Furthermore, the compound's specific electrophilic character, enhanced by the dual chlorine substitution at positions 3 and 4, enables its critical role as an intermediate in the synthesis of ticagrelor—a role not readily fulfilled by other indazole regioisomers [2]. These differences underscore that simple substitution with a structurally similar indazole derivative would likely result in altered, and potentially suboptimal, biological activity and synthetic utility.

3,4-Dichloro-1H-indazole: Quantitative Performance vs. Close Analogs


Antiproliferative Activity: 3,4-Dichlorophenyl vs. Diphenyl Analogs

A 3,4-dichlorophenyl-substituted tetrahydroindazolone derivative (compound 15) demonstrated a distinct antiproliferative profile against human colon carcinoma (HT-29) and human ovarian adenocarcinoma (SK-OV-3) cell lines when compared to a series of 2,3-diphenyl-substituted analogs (compounds 19, 25, and 33). The data illustrate that the 3,4-dichloro substitution pattern yields a specific, quantifiable level of cell growth inhibition that differs from that observed with other aryl substitutions [1].

Antiproliferative Activity Colon Cancer Ovarian Cancer

c-Src Kinase Inhibition: 3,4-Dichlorophenyl vs. 4-tert-Butylphenyl Analogs

In a direct head-to-head comparison within the same study, the 3,4-dichlorophenyl-substituted tetrahydroindazolone (compound 13) exhibited an IC50 of 50.7 μM against c-Src kinase. This value is 1.44-fold higher (i.e., less potent) than the IC50 of 35.1 μM observed for the 4-tert-butylphenyl analog (compound 32) [1]. This quantitative difference underscores that the 3,4-dichloro substitution pattern modulates kinase inhibitory activity in a manner distinct from other substituents, even within a closely related chemical series.

c-Src Kinase Cancer Signaling Enzyme Inhibition

Potent FGFR1 Inhibition by 3,4-Dichlorophenyl-Indazole Hybrid

A more complex indazole derivative incorporating a 3,4-dichlorophenyl moiety, [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-amine (compound 1), was identified as a potent inhibitor of fibroblast growth factor receptor 1 (FGFR1). This compound demonstrated an IC50 value of 100 nM in a radioactive kinase assay [1]. While a direct comparator from the same study is not available for a head-to-head comparison, this nanomolar potency establishes the 3,4-dichlorophenyl-indazole hybrid as a high-activity member of the indazole kinase inhibitor class, surpassing many other indazole derivatives that typically exhibit micromolar activity in similar assays.

FGFR1 Kinase Anticancer Kinase Inhibitor

Essential Intermediate for Ticagrelor Synthesis

3,4-Dichloro-1H-indazole is documented as a critical intermediate in the commercial synthesis of ticagrelor, a widely prescribed P2Y12 receptor antagonist antiplatelet agent [1]. While generic indazole scaffolds are common in medicinal chemistry, the specific 3,4-dichloro substitution pattern is essential for the downstream chemical transformations leading to ticagrelor. This application is not claimed for other dichloroindazole isomers (e.g., 3,5- or 4,5-dichloro) or mono-chlorinated indazoles, highlighting a unique, validated industrial use case.

Pharmaceutical Intermediate Ticagrelor Synthesis API Manufacturing

Key Applications of 3,4-Dichloro-1H-indazole


c-Src Inhibitor Design: Distinct Physicochemical Profiles

Based on direct comparative data showing that a 3,4-dichlorophenyl tetrahydroindazolone inhibits c-Src kinase with an IC50 of 50.7 μM [1], researchers can procure this scaffold to develop inhibitors where moderate potency is balanced with the polar, hydrogen-bonding potential of the chloro substituents. This is in contrast to the more potent but hydrophobic 4-tert-butylphenyl analog (IC50 35.1 μM), offering a strategic choice for optimizing drug-like properties such as solubility and metabolic stability. The differential antiproliferative activity in SK-OV-3 ovarian cancer cells (58% inhibition) further supports its use in oncology-focused kinase inhibitor programs [1].

High-Potency FGFR1 Inhibitors for Targeted Cancer Therapy

The demonstration that a hybrid molecule containing a 3,4-dichlorophenyl-indazole motif achieves an IC50 of 100 nM against FGFR1 [2] positions this scaffold as a superior choice for medicinal chemistry campaigns aiming for nanomolar potency. Given that FGFR1 overactivity is linked to breast, prostate, and non-small-cell lung cancers, procurement of 3,4-dichloro-1H-indazole and its derivatives is justified for hit-to-lead optimization and structure-activity relationship (SAR) studies in FGFR1-targeted drug discovery. The 350- to 500-fold potency gain over typical micromolar indazole inhibitors provides a compelling quantitative advantage.

Process Chemistry & GMP Manufacturing of Ticagrelor API

3,4-Dichloro-1H-indazole is a documented key intermediate in the industrial synthesis of ticagrelor [3]. For procurement teams and process chemists involved in generic drug manufacturing or API supply chain management, this compound is a non-substitutable reagent. Its specific 3,4-dichloro substitution pattern is essential for the subsequent chemical steps that yield ticagrelor, making it a high-demand building block with a clear, validated commercial pathway. Sourcing this exact isomer is critical, as other dichloroindazole isomers are not suitable substitutes for this application.

Antiproliferative Library Screening in Gynecological Cancers

The differential antiproliferative activity profile—62% inhibition in HT-29 colon cancer cells and 58% in SK-OV-3 ovarian cancer cells at 50 μM [1]—makes 3,4-dichloro-1H-indazole-based tetrahydroindazolones valuable additions to compound libraries screened against gynecological malignancies. The activity in SK-OV-3 cells, which was not reported for the more potent diphenyl analogs in HT-29 cells, suggests a unique selectivity profile that could be exploited in phenotypic screening cascades. Procurement for high-throughput screening (HTS) collections focused on ovarian cancer is therefore warranted.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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